N,1,5-trimethyl-1H-pyrazole-3-carboxamide
Overview
Description
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C7H11N3O. It is a member of the pyrazole family, which is known for its diverse biological and chemical properties. This compound is characterized by its white to yellow solid form and is commonly used in various scientific research applications .
Mechanism of Action
Target of Action
N,1,5-Trimethyl-1H-pyrazole-3-carboxamide is primarily used as a pharmaceutical and pesticide intermediate It’s known that pyrazole derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific interactions would depend on the chemical structure of the derivative and the nature of the target.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
It’s known that pyrazole derivatives can exhibit a variety of biological activities, including antiproliferative effects . The specific effects would depend on the nature of the target and the mode of interaction.
Biochemical Analysis
Biochemical Properties
N,1,5-trimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amide hydrolases, which are enzymes that catalyze the hydrolysis of amide bonds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of the target biomolecule. For instance, this compound has been found to inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby influencing the overall metabolic flux within the cell. Additionally, this compound can alter metabolite levels by modulating the expression of genes encoding metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. This compound has been found to accumulate in certain tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize within the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound’s localization within mitochondria can impact cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate carboxylating agent. One common method includes the use of methylhydrazine and acetylacetone as starting materials, followed by a series of reactions involving chloroform and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents like dimethyl carbonate and petroleum ether to facilitate the reaction and purification steps .
Chemical Reactions Analysis
Types of Reactions
N,1,5-trimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethylpyrazole: A closely related compound with similar chemical properties.
3,4,5-trimethylpyrazole: Another derivative with slight structural differences
Uniqueness
N,1,5-trimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamide group allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N,1,5-trimethylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)9-10(5)3/h4H,1-3H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHYIZCWGLXIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598242 | |
Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136678-94-9 | |
Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136678-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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